molecular formula C10H16Br2N2O2Si B12282047 4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde

4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde

Cat. No.: B12282047
M. Wt: 384.14 g/mol
InChI Key: YKPIEPMBEKJABL-UHFFFAOYSA-N
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Description

4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring structure. This particular compound is characterized by the presence of bromine atoms at the 4 and 5 positions, a trimethylsilyl group attached to an ethoxy moiety, and an aldehyde functional group at the 2 position.

Properties

Molecular Formula

C10H16Br2N2O2Si

Molecular Weight

384.14 g/mol

IUPAC Name

4,5-dibromo-1-(2-trimethylsilylethoxymethyl)imidazole-2-carbaldehyde

InChI

InChI=1S/C10H16Br2N2O2Si/c1-17(2,3)5-4-16-7-14-8(6-15)13-9(11)10(14)12/h6H,4-5,7H2,1-3H3

InChI Key

YKPIEPMBEKJABL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=NC(=C1Br)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong brominating agents, such as bromine or N-bromosuccinimide, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted imidazole derivatives, while oxidation and reduction reactions will yield carboxylic acids or alcohols, respectively .

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both bromine atoms and the trimethylsilyl-ethoxy group allows for versatile chemical modifications and the exploration of diverse reaction pathways.

Biological Activity

4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde (CAS Number: 1329166-99-5) is a synthetic compound belonging to the imidazole family, which has garnered attention for its potential biological activities. The imidazole scaffold is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, supported by various research findings and case studies.

  • Molecular Formula : C10H16Br2N2O2Si
  • Molecular Weight : 384.14 g/mol
  • Structure : The compound features a dibrominated imidazole ring with a trimethylsilyl ether substituent that enhances its solubility and bioavailability.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains and fungi. The presence of halogen atoms like bromine in the structure often enhances these properties due to increased electron-withdrawing effects, which can disrupt microbial cell membranes.

Anti-inflammatory Effects

Imidazole derivatives are also recognized for their anti-inflammatory capabilities. A study highlighted the anti-inflammatory activity of similar compounds through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory pathway. The evaluation of IC50 values for related compounds indicated potent inhibition of COX-2 activity, suggesting that 4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde may exhibit similar effects.

CompoundIC50 (COX-2) μMReference
Compound A0.04 ± 0.01
Compound B0.04 ± 0.02
4,5-Dibromo ImidazoleTBDCurrent Study

Cytotoxicity and Anticancer Potential

The biological activity of imidazole derivatives extends to anticancer properties. Studies have demonstrated that certain imidazole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The unique structural features of 4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde may contribute to its potential as an anticancer agent.

Case Studies

  • Study on Anti-inflammatory Activity : In vivo studies involving carrageenan-induced paw edema in rats showed significant reduction in inflammation when treated with imidazole derivatives similar to the compound . The results indicated a dose-dependent response, with higher doses yielding greater anti-inflammatory effects compared to standard treatments like indomethacin.
  • Antimicrobial Efficacy Testing : A series of tests conducted on related dibromo-imidazoles revealed effective inhibition against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential that could be explored further for therapeutic applications.

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